4-Benzylphenyl glycidyl ether
Description
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Structure
3D Structure
Properties
CAS No. |
5296-38-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[(4-benzylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)17-11-16-12-18-16/h1-9,16H,10-12H2 |
InChI Key |
DBKAISGEIQPDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Kinetic Resolution:kinetic Resolution Separates a Racemic Mixture by Taking Advantage of the Different Reaction Rates of the Two Enantiomers with a Chiral Catalyst or Reagent.
Biocatalytic Resolution: Whole-cell biocatalysts, such as Bacillus alcalophilus, can be used to selectively process one enantiomer from a racemic mixture of benzyl (B1604629) glycidyl (B131873) ether. chemicalbook.com In a typical process, the microorganism kinetically resolves the racemic starting material, yielding one enantiomer as the unreacted glycidyl ether (e.g., (S)-benzyl glycidyl ether) and the other as a diol (e.g., (R)-3-benzyloxypropane-1,2-diol). chemicalbook.com
Catalytic Resolution: Chiral catalyst systems can be employed in polymerization reactions to achieve kinetic resolution. For instance, specific chiral cobalt-based catalysts used in the copolymerization of racemic glycidyl ethers with anhydrides can preferentially consume one enantiomer, leaving the unreacted monomer pool enriched in the other enantiomer. pnas.org The (R)-enantiomer of glycidyl ethers is often preferentially incorporated into the polymer chain in these systems. pnas.org
Chiral Separation:for Racemic Mixtures That Have Already Been Synthesized, Chiral Chromatography is a Direct Method for Separation. High Performance Liquid Chromatography Hplc or Gas Chromatography Gc Using a Chiral Stationary Phase Can Resolve the R and S Enantiomers, Allowing for Their Isolation in Pure Form.guidechem.com
Epoxide Ring-Opening Reactions
The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. cdc.govchemistrysteps.com This reactivity is a cornerstone of its utility in chemical synthesis. cymitquimica.com The reaction can proceed under either nucleophilic (basic or neutral) or acidic conditions, with the mechanism and outcome being highly dependent on the reaction environment. youtube.comlibretexts.org
Mechanisms of Nucleophilic Ring-Opening (e.g., Alcoholysis, Hydrolysis)
The ring-opening of this compound with nucleophiles can be initiated under both strong nucleophilic (basic/neutral) and acid-catalyzed conditions.
Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, phenoxides, amines, Grignard reagents), the reaction proceeds via a classic SN2 mechanism. libretexts.orgpressbooks.pubkhanacademy.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack occurs preferentially at the less substituted, terminal carbon of the glycidyl group. openstax.orglibretexts.org This attack forces the C-O bond to break, opening the ring and forming an alkoxide intermediate, which is then typically protonated in a subsequent workup step to yield the final alcohol product. chemistrysteps.com For example, hydrolysis with a base like sodium hydroxide would involve the hydroxide ion attacking the terminal carbon, leading to a diol after protonation. libretexts.org
Under acidic conditions (e.g., hydrolysis in aqueous acid or alcoholysis with an acid catalyst), the mechanism is more complex and has characteristics of both SN1 and SN2 pathways. chemistrysteps.comopenstax.org The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and makes the ring carbons more electrophilic. chemistrysteps.commasterorganicchemistry.com A weak nucleophile, such as water or an alcohol, then attacks one of the ring carbons. For a primary/secondary epoxide like the glycidyl group in this compound, the attack still occurs predominantly at the less sterically hindered primary carbon (an SN2-like feature). openstax.orglibretexts.org However, the transition state has significant carbocationic character at the more substituted carbon, which can influence the regioselectivity in more substituted epoxides. libretexts.org The attack leads to the formation of a trans-1,2-diol in the case of hydrolysis. pressbooks.pubopenstax.org
Catalytic Activation of the Epoxide Ring (e.g., Quaternary Onium Salts, Lewis Acids)
Various catalysts can be employed to activate the epoxide ring and facilitate its opening, often providing improved reaction rates and selectivity.
Quaternary Onium Salts: Quaternary ammonium (B1175870) and phosphonium (B103445) salts have been shown to be effective catalysts for the ring-opening of glycidyl ethers. researchgate.net These salts can act as phase-transfer catalysts or activate the epoxide ring, assisting in the nucleophilic attack. Research on related glycidyl ethers demonstrates that catalysts like tetrabutylammonium bromide (TBAB) or methyltriphenylphosphonium (B96628) iodide (MePPh₃I) can effectively promote the reaction with nucleophiles, leading to the desired ring-opened products in high yields. researchgate.net
Lewis Acids: Lewis acids are highly effective in activating the epoxide ring. They coordinate to the epoxide oxygen, polarizing the C-O bonds and making the ring carbons more susceptible to nucleophilic attack. ucdavis.edu This allows even weak nucleophiles to open the ring under mild conditions. Studies on various epoxides, including functionalized glycidyl ethers, have utilized a range of Lewis acid catalysts. For instance, zeolite catalysts containing Lewis acidic sites (like Sn-Beta) have been investigated for the ring-opening of epoxides with alcohols, showing high activity and regioselectivity. ucdavis.edu Other systems, such as those involving zinc in combination with specialized ligands, have also been developed to catalyze the addition of nucleophiles like terminal alkynes to epoxides, including benzyl glycidyl ether. emory.edu Gold catalysts have also been reported for the endo-selective ring-opening of epoxides. researchgate.net
Table 1: Catalytic Systems for Epoxide Ring-Opening of a Model Glycidyl Ether This table is based on data for the ring-opening of a model glycidyl ether as reported in a study on the synthesis of 1-O-alkylglycerols.
| Catalyst | Mole % | Conversion (%) | Reference |
|---|---|---|---|
| TBAB (Tetrabutylammonium bromide) | 12.5 | ~95 | researchgate.net |
| MePPh₃I (Methyltriphenylphosphonium iodide) | 10 | 100 | researchgate.net |
| MePPh₃I (Methyltriphenylphosphonium iodide) | 5 | 100 | researchgate.net |
Studies on Regioselectivity and Stereoselectivity in Ring-Opening Processes
The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the terminal or the internal carbon of the epoxide—is dictated by the reaction mechanism.
SN2 Conditions (Basic/Neutral): In base-catalyzed or strong nucleophile-driven reactions, the attack consistently occurs at the sterically less hindered terminal carbon atom. This is a hallmark of the SN2 mechanism. openstax.orglibretexts.org
SN1-like Conditions (Acidic): Under acidic conditions, the regioselectivity can be more complex. While attack at the less substituted carbon is common for primary/secondary epoxides, if one carbon were tertiary, the nucleophile would preferentially attack the more substituted (tertiary) carbon due to the greater carbocationic character at that position in the transition state. openstax.orglibretexts.org For this compound, which possesses a primary and a secondary carbon in its epoxide ring, acid-catalyzed opening still favors attack at the primary carbon. libretexts.org
The stereochemistry of the reaction is also well-defined. The ring-opening process, whether under acidic or basic conditions, proceeds via a backside attack, resulting in an inversion of configuration at the center of attack. chemistrysteps.comopenstax.org This leads to an anti-addition of the nucleophile and the resulting hydroxyl group, meaning they will be on opposite faces of the original epoxide plane, yielding a trans product. chemistrysteps.comlibretexts.org
Enantioselective ring-opening has been achieved using biocatalysts. For instance, epoxide hydrolase enzymes have been used for the kinetic resolution of racemic benzyl glycidyl ether, demonstrating the ability to selectively hydrolyze one enantiomer over the other. nih.gov
Ether Cleavage Reactions of the Aryl-Benzyl Ether Linkage
The second key reactive site in this compound is the ether linkage connecting the benzyl group to the phenyl ring (an α-O-4 type linkage). This bond is significantly more labile than a typical diaryl or dialkyl ether bond and can be cleaved under specific conditions. nih.gov
Mechanistic Pathways for C-O Bond Scission (e.g., Pyrolysis, Catalytic Hydrogenolysis, Hydrolysis)
The cleavage of the C-O bond in the aryl-benzyl ether moiety typically requires harsh conditions, such as strong acid or catalytic hydrogenation.
Acid-Catalyzed Cleavage (Hydrolysis/Acidolysis): In the presence of a strong acid (e.g., HBr, HI, or H₂SO₄), the ether oxygen is first protonated. chemistrysteps.commasterorganicchemistry.com This converts the alkoxy group into a good leaving group (a phenol). The subsequent cleavage of the C-O bond can occur via an SN1 or SN2 mechanism. Given that one side of the ether is a benzyl group, the cleavage proceeds readily through an SN1 pathway because of the high stability of the resulting benzyl carbocation. nih.govlibretexts.org The benzyl carbocation is then captured by a nucleophile present in the medium (e.g., water, a halide ion, or another solvent molecule). The other product is the corresponding phenol. nih.gov
Catalytic Hydrogenolysis: This method involves the cleavage of the C-O bond using hydrogen gas and a metal catalyst. The mechanism often involves the interaction of the ether with the catalyst surface. For benzyl phenyl ether, a model for the linkage in this compound, studies with nickel catalysts propose that adsorbed hydrogen interacts with the benzylic carbon, inducing the scission of the C-O bond. rsc.orgbg.ac.rs This process reductively cleaves the ether, typically yielding toluene (B28343) and a phenol.
Applications in Advanced Materials and Chemical Synthesis Research
Development of Advanced Composite Materials
Data is not available.
Studies on Interfacial Adhesion and Coupling Effects in Composite Systems
The performance of a fiber-reinforced composite material is critically dependent on the interfacial adhesion between the reinforcement (e.g., glass or carbon fibers) and the polymer matrix. nih.govspringerprofessional.de Effective adhesion ensures that stress is efficiently transferred from the matrix to the stronger fibers, maximizing the composite's mechanical properties. springerprofessional.de Coupling agents are employed to bridge the chemical gap between the often-inorganic fiber surface and the organic polymer matrix. nih.govscirp.org
Benzyl (B1604629) glycidyl (B131873) ether can function as an effective coupling agent and adhesion promoter in epoxy-based systems. Its multifaceted role stems from its unique chemical structure:
The epoxy group of BGE can co-react with the curing agent (e.g., an amine) and become chemically integrated into the cross-linked epoxy network of the matrix. sci-hub.sesci-hub.se
The benzyl group provides a rigid aromatic component that can improve the modulus and strength of the cured resin through a phenomenon known as "internal antiplasticization". chemicalbook.com
When used with specific fillers, such as graphene, the benzyl group can establish non-covalent interactions (π-π stacking), creating a strong link between the filler and the BGE molecule, which is in turn bonded to the matrix. chemicalbook.com
Dispersants and Surface Modifiers in Nanocomposite Systems (e.g., Graphene Reinforcement)
A primary challenge in developing high-performance nanocomposites is achieving a uniform, molecular-level dispersion of nanofillers like graphene within the polymer matrix. sci-hub.seresearchgate.net Due to strong van der Waals forces, graphene sheets tend to agglomerate, which diminishes their reinforcing potential. researchgate.net Benzyl glycidyl ether has been identified as a highly effective dispersant and surface modifier for graphene in epoxy systems. sci-hub.seresearchgate.net
The mechanism relies on strong π-π stacking interactions between the aromatic benzene (B151609) ring of the BGE molecule and the hexagonal structure of the graphene surface. chemicalbook.comresearchgate.net This non-covalent interaction allows BGE molecules to adsorb onto the graphene sheets, creating a steric barrier that prevents re-agglomeration. researchgate.net
BGE offers a "dual-effect" advantage:
Dispersing Agent: It facilitates the stable dispersion of graphene in the liquid epoxy resin. sci-hub.se
Reactive Component: The epoxy group on BGE allows it to chemically bond with the epoxy matrix during the curing process. This creates a strong covalent link between the well-dispersed graphene and the surrounding polymer, significantly enhancing interfacial adhesion. chemicalbook.comsci-hub.se
Research has demonstrated that using BGE as a dispersant for graphene in epoxy composites leads to remarkable improvements in mechanical and thermal properties.
Table 1: Performance Enhancement of Graphene/Epoxy Nanocomposites Using Benzyl Glycidyl Ether (BGE) as a Dispersant
| Property | Improvement with BGE-Graphene Dispersion | Reference |
| Tensile Strength | 15% Increase | sci-hub.sesci-hub.seresearchgate.net |
| Young's Modulus | 32.8% Increase | sci-hub.sesci-hub.seresearchgate.net |
| Storage Modulus (at 30 °C) | 37% Increase | sci-hub.sesci-hub.seresearchgate.net |
| Thermal Conductivity | 95.7% Increase | sci-hub.sesci-hub.seresearchgate.net |
Data based on a 5 mg/mL graphene dispersion in BGE.
This strategy of using a reactive dispersant like BGE provides a simple and scalable method to overcome dispersion challenges and fully leverage the exceptional properties of graphene in composite materials. sci-hub.seresearchgate.net
Synthesis of Amphiphilic Polyethers for Supramolecular Assemblies
Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are foundational to creating self-assembling systems. While direct synthesis of amphiphilic polyethers from 4-Benzylphenyl glycidyl ether is not prominently documented, the principles can be inferred from research on similar glycidyl ether monomers, such as allyl glycidyl ether and furfuryl glycidyl ether. nih.govnih.gov
The synthesis of an amphiphilic polyether using a benzyl-containing glycidyl ether would typically involve block copolymerization. A potential synthetic route could involve:
Ring-Opening Polymerization: The glycidyl ether monomer is polymerized to form a hydrophobic polyether block, characterized by the repeating benzyl-containing units.
Block Copolymerization: This hydrophobic block is then used as a macroinitiator to polymerize a hydrophilic monomer (e.g., ethylene (B1197577) oxide), resulting in a diblock or multiblock amphiphilic copolymer. nih.gov
Alternatively, copolymers can be synthesized from a mixture of hydrophobic and hydrophilic monomers. For instance, studies have successfully synthesized amphiphilic copolymers of N-vinyl-2-pyrrolidone (hydrophilic) and allyl glycidyl ether (hydrophobic functionality) via radical copolymerization. nih.gov This demonstrates the versatility of glycidyl ether derivatives in creating polymers with tailored amphiphilicity.
Formation of Micelles and Polymeric Surfactants for Aqueous Applications
Once synthesized, amphiphilic polyethers based on glycidyl ether monomers can self-assemble in aqueous environments to form supramolecular structures like micelles. nih.gov In such an assembly:
The hydrophobic blocks (e.g., the polyether chain derived from the benzyl-containing glycidyl ether) would aggregate to form the core of the micelle, minimizing their contact with water.
The hydrophilic blocks would form the outer shell or corona, interacting favorably with the surrounding aqueous medium.
These self-assembled nano-aggregates function as polymeric surfactants. They can encapsulate hydrophobic molecules within their cores, enabling their solubilization and transport in aqueous solutions. Research on copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether has shown they form nanoaggregates capable of encapsulating drugs, highlighting the potential of glycidyl ether-based amphiphiles as nanocarriers. nih.gov
Development of Stimuli-Responsive Hydrogels and Soft Materials
Stimuli-responsive hydrogels are "smart" materials that undergo significant changes in their properties in response to external triggers like pH, temperature, or redox conditions. nih.govmdpi.com These materials are typically composed of cross-linked polymer networks that can swell or shrink in water. nih.gov
Glycidyl ether chemistry is instrumental in forming the cross-linked networks essential for hydrogels. For example, poly(ethylene glycol) diglycidyl ether (PEGDE) can be reacted with cross-linking agents like cystamine (B1669676) to create hydrogels that are responsive to both pH and reducing agents. nih.gov
To develop a stimuli-responsive hydrogel from a benzyl-containing glycidyl ether, one could envision a copolymer system. A polyether synthesized from a monomer like BGE could be cross-linked with a stimuli-responsive molecule. The properties of the resulting hydrogel would depend on:
The hydrophobicity imparted by the benzyl groups.
The nature of the cross-linker, which would introduce the "smart" functionality (e.g., disulfide bonds for redox sensitivity or acidic/basic groups for pH sensitivity). nih.govnih.gov
While specific studies detailing the creation of stimuli-responsive hydrogels from this compound or BGE are not prevalent, the fundamental chemistry of glycidyl ethers provides a versatile platform for designing such advanced soft materials. nih.govresearchgate.net
Analytical and Spectroscopic Characterization Methodologies for 4 Benzylphenyl Glycidyl Ether and Its Derivatives
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic methods are indispensable for assessing the purity of the 4-Benzylphenyl glycidyl (B131873) ether monomer and for analyzing the composition of the resulting polymers. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule like 4-Benzylphenyl glycidyl ether, GC can be used to determine its purity by separating it from residual starting materials, such as benzyl (B1604629) alcohol and epichlorohydrin (B41342), or from byproducts of the synthesis. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantification but also mass spectra for definitive identification of each component. nih.gov The stability of similar compounds, like dibenzyl ether hydroperoxide, under GC conditions suggests that this compound can be analyzed effectively with this method. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that are not sufficiently volatile or are thermally sensitive. HPLC is particularly useful for monitoring the progress of reactions involving glycidyl ethers and for purifying the product. nih.gov In the context of derivatives, HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been effectively used to identify and characterize adducts formed between phenyl glycidyl ether and DNA, demonstrating its power in analyzing complex mixtures. nih.gov For preparative purposes, column chromatography on silica (B1680970) gel is often employed to isolate and purify glycidyl ether derivatives, using appropriate solvent systems as eluents. researchgate.net
| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | RTX-5 (or similar non-polar to mid-polar capillary column) | Helium or Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity assessment of monomer, detection of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase, Silica gel (normal phase) | Acetonitrile/water gradients, Hexane/Ethyl Acetate | UV Detector, Mass Spectrometer (MS) | Purity determination, reaction monitoring, analysis of derivatives. nih.gov |
Advanced Spectroscopic Characterization
Spectroscopic techniques are crucial for elucidating the precise chemical structure of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural determination.
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the benzyl group, the phenyl ring, and the glycidyl ether moiety. The benzylic protons (Ar-CH₂-O) often appear as a characteristic "AB quartet" due to being diastereotopic, a result of the adjacent chiral center in the epoxide ring. stackexchange.com The protons on the oxirane ring itself typically show complex splitting patterns at higher fields. uci.edu
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Characteristic fragment ions would include those corresponding to the benzyl group (m/z 91, often seen as the tropylium (B1234903) ion), the glycidyl group, and various cleavages of the ether linkages. GC-MS is a common configuration for analyzing related compounds like benzyl glycidyl ether. nih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show:
Characteristic asymmetric stretching of the oxirane ring around 915-830 cm⁻¹ and symmetric stretching ("ring breathing") around 1250 cm⁻¹.
Strong C-O-C stretching vibrations for the ether linkages in the 1150-1085 cm⁻¹ region.
Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.
Sp³ C-H stretching from the methylene (B1212753) and methine groups of the glycidyl moiety just below 3000 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the two phenyl rings in this compound will result in characteristic UV absorption bands in the range of 250-280 nm, corresponding to π→π* transitions of the aromatic systems. researchgate.net This technique is often used in conjunction with HPLC for detection and quantification. researchgate.net
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aromatic Protons (Ar-H) | δ ≈ 7.0-7.4 ppm |
| Benzylic Protons (-CH₂-Ar) | δ ≈ 4.5-4.7 ppm (often an AB quartet) stackexchange.com | |
| Glycidyl Protons (oxirane and -O-CH₂-) | δ ≈ 2.6-3.7 ppm uci.edu | |
| ¹³C NMR | Aromatic Carbons | δ ≈ 127-158 ppm |
| Benzylic Carbon (-CH₂-Ar) | δ ≈ 70-73 ppm | |
| Glycidyl Carbons (oxirane and -O-CH₂-) | δ ≈ 44-51 ppm (oxirane), ≈ 70-72 ppm (-O-CH₂-) | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 240.11 |
| Benzyl/Tropylium Fragment [C₇H₇]⁺ | m/z = 91 | |
| Infrared Spectroscopy | Aromatic C=C Stretch | ~1600, 1580, 1500, 1450 cm⁻¹ |
| C-O-C Ether Stretch | ~1250, 1050 cm⁻¹ | |
| Oxirane Ring Stretch | ~910, 840, 1250 cm⁻¹ | |
| UV-Vis Spectroscopy | π→π* (Aromatic) | λₘₐₓ ≈ 260-275 nm |
Polymer Characterization Techniques
Once this compound is polymerized, a different set of analytical techniques is required to characterize the resulting macromolecular structures.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. lcms.cz By separating polymer chains based on their hydrodynamic volume in solution, GPC provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is vital for correlating the polymerization conditions with the resulting polymer chain lengths and distributions. The analysis of copolymers like poly[(phenyl glycidyl ether)-co-formaldehyde] routinely uses GPC to determine average molecular weight. sigmaaldrich.comsigmaaldrich.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the analysis of large macromolecules. For polymers derived from this compound, MALDI-TOF MS can provide highly detailed information, including the absolute molecular weight of individual polymer chains, the structure of the repeating monomer units, and the identification of end-groups. This level of detail is complementary to the distribution data obtained from GPC.
Dynamic Thermal Analysis (DTA) encompasses a range of techniques that measure the physical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. It can also be used to study curing (cross-linking) reactions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the polymer.
Dynamic Mechanical Analysis (DMA) measures the mechanical properties (modulus and damping) of a material as it is deformed under a periodic stress. It is a very sensitive method for determining Tg and other transitions and provides insight into the thermomechanical performance of the cured polymer network. The addition of benzyl glycidyl ether as a reactive diluent has been shown to affect the thermomechanical properties of epoxy resins. chemicalbook.com
| Technique | Information Obtained | Relevance to Polymer Properties |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight Averages (Mn, Mw), Polydispersity Index (PDI) | Correlates with mechanical strength, viscosity, and processability. lcms.cz |
| MALDI-TOF Mass Spectrometry | Absolute Molecular Weight, End-Group Analysis, Repeating Unit Confirmation | Provides detailed structural verification of the polymer chains. |
| Dynamic Thermal Analysis (DSC, TGA, DMA) | Glass Transition Temperature (Tg), Thermal Stability, Decomposition Profile, Mechanical Modulus | Defines the service temperature range, durability, and mechanical performance of the final material. researchgate.net |
Computational and Theoretical Investigations of 4 Benzylphenyl Glycidyl Ether
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of 4-Benzylphenyl glycidyl (B131873) ether. By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its fundamental properties.
The optimization of the molecular geometry of 4-Benzylphenyl glycidyl ether using methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set allows for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric hindrance.
A critical aspect of understanding reactivity is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the electron-rich aromatic rings and the oxygen atoms of the ether and epoxide groups are expected to be significant contributors to the HOMO, while the LUMO is likely localized around the strained epoxide ring, making it susceptible to nucleophilic attack.
Various electronic properties can be calculated to quantify reactivity. These include electronegativity, chemical hardness, and chemical softness. These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and are used to predict how it will interact with other chemical species. bohrium.comresearchgate.net Molecular electrostatic potential (MEP) maps visually represent the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential around the oxygen atoms and a positive potential near the hydrogens of the epoxide ring, indicating the sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of this compound This table presents hypothetical but representative data based on typical quantum chemical calculations for similar molecules.
Molecular Dynamics Simulations of Intermolecular Interactions and Polymerization Dynamics
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. mdpi.comresearchgate.net For this compound, MD simulations can provide insights into the liquid state properties, intermolecular interactions, and the process of polymerization. tue.nl
In a typical MD simulation, a system of multiple this compound molecules is placed in a simulation box. The forces between the molecules are calculated using a force field, which is a set of empirical potential energy functions. By integrating Newton's equations of motion, the trajectory of each atom is tracked over time, allowing for the observation of dynamic processes.
MD simulations can reveal how molecules of this compound interact with each other in the bulk liquid. This includes the study of radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. These simulations can also elucidate the role of specific interactions, such as π-π stacking between the phenyl and benzyl (B1604629) rings, and dipole-dipole interactions involving the ether and epoxide groups.
Furthermore, MD simulations can be used to model the polymerization process itself. tue.nl By defining reactive force fields or using multi-scale modeling techniques, it is possible to simulate the ring-opening reaction of the epoxide and the subsequent formation of polymer chains. These simulations can provide information on the rate of polymerization, the evolution of molecular weight distribution, and the topology of the resulting polymer network. tue.nl This is particularly valuable for understanding how reaction conditions, such as temperature and the presence of a catalyst, influence the final polymer structure.
All-atom MD simulations have been successfully used to study the temperature response of poly(glycidyl ether)s, revealing correlations between the polymer structure and its phase transition behavior in aqueous solutions. mdpi.comresearchgate.net Similar studies on polymers derived from this compound could predict their thermoresponsive properties.
Table 2: Representative Intermolecular Interaction Energies for this compound Dimers from MD Simulations This table presents hypothetical but representative data based on typical MD simulations.
Theoretical Studies of Reaction Pathways, Transition States, and Energetics
Theoretical studies are instrumental in mapping out the detailed mechanisms of chemical reactions involving this compound. These studies typically involve locating the transition state structures and calculating the activation energies for various possible reaction pathways.
The curing of epoxy resins often involves the reaction of the glycidyl ether with a curing agent, such as an amine. semanticscholar.org Theoretical calculations can be used to investigate the mechanism of this reaction. For instance, the reaction of this compound with an amine can proceed through different pathways, and computational chemistry can determine which pathway is energetically more favorable.
By calculating the potential energy surface for the reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. These calculations can also shed light on the role of catalysts in lowering the activation energy and accelerating the reaction. For glycidyl ether reactions, the presence of hydroxyl groups, either from a solvent or generated during the reaction, can act as a catalyst. semanticscholar.org
Quantum chemical modeling has been used to detail the mechanism of nucleophilic oxirane ring opening, establishing the role of electrophilic activation and the optimal directions for the nucleophile to attack the ring. researchgate.net Similar studies on this compound would provide a detailed understanding of its reactivity with various nucleophiles.
Table 3: Calculated Activation Energies for the Reaction of this compound with a Primary Amine This table presents hypothetical but representative data based on typical theoretical calculations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Derived Polymeric Materials
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of materials based on their chemical structure. researchgate.net For polymeric materials derived from this compound, QSPR models can be developed to predict a wide range of physical, mechanical, and thermal properties. nih.gov
The first step in QSPR modeling is to generate a set of molecular descriptors that numerically represent the chemical structure of the polymer's repeating unit. These descriptors can be derived from quantum chemical calculations and can include electronic, topological, and geometrical properties.
Next, a dataset of polymers with known experimental properties is compiled. A mathematical model is then developed to establish a correlation between the molecular descriptors and the experimental properties. This is often achieved using statistical methods like multiple linear regression or machine learning algorithms.
Once a robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized polymers. For polymers of this compound, QSPR models could predict properties such as glass transition temperature (Tg), refractive index, and mechanical strength. This predictive capability is incredibly valuable in materials science as it can significantly reduce the time and cost associated with the experimental synthesis and characterization of new materials. nih.gov
For example, a QSPR model for the glass transition temperature of polyethers could take into account descriptors related to chain flexibility, intermolecular forces, and molecular weight. By inputting the descriptors for the repeating unit of poly(this compound), the model could provide an estimate of its Tg, guiding its potential applications.
Table 4: Example of Descriptors Used in QSPR Models for Polymer Properties This table lists common descriptors used in QSPR modeling.
Biocatalysis and Enantioselective Transformations of Glycidyl Ethers
Enzymatic Resolution of Racemic Glycidyl (B131873) Ethers (e.g., Epoxide Hydrolase-Mediated Hydrolysis)
No studies reporting the enzymatic resolution of racemic 4-benzylphenyl glycidyl ether using epoxide hydrolases or other enzymes have been identified.
Optimization of Biotransformation Conditions for Enhanced Enantioselectivity and Yield (e.g., Microbial Strain Selection, Fermentation Parameters)
There is no available research on the optimization of biotransformation conditions for this compound.
Regioselectivity and Enantioselectivity Studies in Biocatalytic Ring-Opening Reactions
Specific studies on the regioselectivity and enantioselectivity of biocatalytic ring-opening reactions for this compound have not been found in the scientific literature.
Genetic Engineering and Protein Engineering Approaches for Enhancing Biocatalyst Performance
No genetic or protein engineering studies focused on enhancing biocatalyst performance for the transformation of this compound have been reported.
Future Research Directions and Emerging Trends in 4 Benzylphenyl Glycidyl Ether Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of glycidyl (B131873) ethers, often involving epichlorohydrin (B41342) and a corresponding alcohol under basic conditions, is effective but raises environmental and safety concerns. The future of 4-benzylphenyl glycidyl ether synthesis lies in the development of greener and more efficient methodologies.
One promising avenue is the use of microreactor technology . A patented method for the synthesis of phenyl glycidyl ether utilizes a microreactor to significantly shorten reaction times and minimize side reactions, achieving yields of over 98%. researchgate.netgoogle.com This approach, which involves reacting phenol (B47542) and epichlorohydrin with a catalyst in a microfluidic environment, could be adapted for the continuous and highly efficient production of this compound. researchgate.netgoogle.com
Enzymatic and biocatalytic methods represent another frontier for sustainable synthesis. Research on the biocatalytic resolution of benzyl (B1604629) glycidyl ether using epoxide hydrolases from organisms like Talaromyces flavus has demonstrated the potential for producing enantiomerically pure compounds. ntnu.nonih.gov While this has been demonstrated for the related benzyl glycidyl ether, future work will likely focus on identifying or engineering enzymes that can selectively synthesize or resolve this compound, offering a highly specific and environmentally benign route to chiral building blocks. ntnu.nonih.gov
Furthermore, the development of solvent-free synthesis methods is a key trend. Research into the reaction of fatty alcohols with epichlorohydrin using a solid base and a phase transfer catalyst, without any organic solvents, has shown promising results with high yields. nih.gov Applying such solvent-free conditions to the synthesis of this compound would significantly improve the environmental footprint of its production.
The table below summarizes potential novel synthetic routes for this compound, drawing parallels from related compounds.
| Synthetic Route | Key Features | Potential Advantages for this compound |
| Microreactor Synthesis | Continuous flow, rapid heat and mass transfer, precise process control. | High efficiency, high yield (>98% reported for phenyl glycidyl ether), reduced side products, enhanced safety. researchgate.netgoogle.com |
| Biocatalytic Synthesis/Resolution | Use of enzymes (e.g., epoxide hydrolases) as catalysts. | High enantioselectivity, mild reaction conditions, environmentally friendly. ntnu.nonih.gov |
| Solvent-Free Synthesis | Elimination of organic solvents, use of solid bases and phase transfer catalysts. | Reduced environmental impact, simplified purification, potential for high yields. nih.gov |
| Green Chemistry Approaches | Use of greener reagents and catalysts (e.g., choline (B1196258) hydroxide (B78521), hydrogen peroxide). | Aqueous reaction medium, mild conditions, high yields reported for benzyl phenyl ether. chemicalbook.com |
Development of Advanced Catalytic Systems for Selective Transformations
The reactivity of the epoxide ring in this compound offers a versatile platform for chemical modifications. Future research will increasingly focus on the development of advanced catalytic systems that can control the selectivity of these transformations, leading to well-defined products.
Organocatalysis is emerging as a powerful tool for the ring-opening polymerization of glycidyl ethers. Two-component organocatalytic systems have been shown to be highly selective for the anionic ring-opening polymerization of silyl-functionalized glycidyl ethers, preserving the silyl (B83357) ether pendant groups. nih.gov This high degree of chemoselectivity could be harnessed for the controlled polymerization of this compound, allowing for the synthesis of well-defined polyethers while keeping the benzylphenyl moiety intact for further functionalization.
The selective enzymatic ring-opening of epoxides is another area of intense research. While studies on benzyl glycidyl ether have shown that epoxide hydrolases can be used for enantioselective hydrolysis, future work could explore enzymes that catalyze the ring-opening with other nucleophiles in a regio- and stereoselective manner. ntnu.nochemicalbook.com This would open up pathways to a wide range of chiral derivatives of this compound.
The table below highlights some advanced catalytic systems and their potential applications in the chemistry of this compound.
| Catalytic System | Type of Transformation | Potential Outcome for this compound |
| Organocatalysts | Ring-opening polymerization | Controlled synthesis of well-defined poly(this compound) with predictable molecular weights and low dispersity. nih.gov |
| Enzymes (e.g., Lipases, Epoxide Hydrolases) | Selective ring-opening polymerization, enantioselective hydrolysis | Production of enantiopure this compound and its derivatives; synthesis of block copolymers with high selectivity. ntnu.no |
| Lewis Acids (e.g., BF3) | Catalyzed alcoholysis of the glycidyl moiety | Post-polymerization modification of poly(this compound) to introduce diverse functional groups. researchgate.net |
Design of Next-Generation Polymer Architectures and Functional Materials
The unique structure of this compound, with its reactive epoxide and bulky, aromatic benzylphenyl group, makes it an attractive monomer for the construction of advanced polymer architectures.
Star-shaped polymers and block copolymers are at the forefront of this research. The synthesis of star-shaped polymers from other glycidyl ethers, such as furfuryl glycidyl ether, has been successfully demonstrated. nih.govnih.gov These architectures exhibit unique properties compared to their linear counterparts, including lower viscosity and a higher density of functional groups. rsc.org By analogy, star-shaped polymers of this compound could be developed for applications in areas like drug delivery and nanotechnology.
The creation of block copolymers containing segments of poly(this compound) is another promising direction. The reversible addition-fragmentation chain-transfer (RAFT) polymerization of a similar monomer, 4-vinylphenyl glycidyl ether, has been used to create well-defined block copolymers with styrene. researchgate.net This level of control over the polymer architecture allows for the precise tuning of material properties. For instance, block copolymers incorporating both hydrophobic poly(this compound) blocks and hydrophilic blocks could self-assemble into complex nanostructures in solution.
The benzylphenyl group itself can play a crucial role in directing the properties of these polymers through π-π stacking interactions . This has been observed in graphene/epoxy nanocomposites where benzyl glycidyl ether enhances the dispersion of graphene through such interactions. chemicalbook.com This principle can be extended to the design of advanced composites and functional materials where the benzylphenyl groups of the polymer matrix interact with other aromatic components.
The table below outlines some of the next-generation polymer architectures that could be synthesized from this compound.
| Polymer Architecture | Synthetic Strategy | Potential Properties and Applications |
| Star-Shaped Polymers | Anionic ring-opening polymerization from a multifunctional initiator. | Lower solution viscosity, higher end-group functionality, potential as drug carriers or rheology modifiers. nih.govrsc.org |
| Block Copolymers | Controlled polymerization techniques like RAFT or living anionic polymerization. | Self-assembly into micelles or other nanostructures, tunable mechanical and thermal properties. researchgate.netmdpi.comsemanticscholar.org |
| Polymers with High Refractive Index | Incorporation of the highly polarizable benzylphenyl group. | Applications in optical materials, such as coatings for lenses and displays. |
| Graphene-Reinforced Nanocomposites | Leveraging π-π stacking interactions between the benzylphenyl group and graphene. | Enhanced mechanical strength, thermal conductivity, and electrical conductivity. chemicalbook.com |
Integration of this compound in Multifunctional and Smart Materials
The future of materials science lies in the development of "smart" materials that can respond to external stimuli or exhibit multiple functions, such as self-healing. The unique chemical features of this compound make it a compelling candidate for incorporation into such advanced materials.
Self-healing materials are a major focus of this research. One approach involves the incorporation of dynamic covalent bonds into the polymer network. For example, hydrogels with self-healing properties have been created using boronate linkages. researchgate.net The diol that results from the ring-opening of the glycidyl ether of this compound could potentially participate in such dynamic cross-linking chemistries. The aromatic nature of the benzylphenyl group could also contribute to self-healing through reversible π-π interactions, which can help to hold fractured surfaces together.
Stimuli-responsive materials , which change their properties in response to stimuli like temperature, pH, or light, are another exciting area. Thermoresponsive polymers have been synthesized from short-chain alkyl glycidyl ethers. nih.gov By copolymerizing this compound with other monomers, it may be possible to create polymers that exhibit, for example, a lower critical solution temperature (LCST), making them suitable for applications in controlled drug release or as "smart" surfaces.
The integration of this compound into high-performance composites is also a key trend. Its rigid benzylphenyl group can enhance the thermal stability and mechanical properties of epoxy resins. chemicalbook.com Future research will likely explore its use in advanced composites for the aerospace and electronics industries, where high performance is critical.
The table below presents some of the potential applications of this compound in the development of multifunctional and smart materials.
| Material Type | Underlying Principle | Potential Application of this compound |
| Self-Healing Materials | Incorporation of reversible bonds (covalent or non-covalent) into the polymer network. | The diol from the ring-opened epoxide can form dynamic covalent bonds; the benzylphenyl group can participate in reversible π-π stacking interactions. researchgate.netencyclopedia.pub |
| Stimuli-Responsive Polymers | Tuning the hydrophilic/hydrophobic balance of the polymer chain. | Copolymerization of this compound with hydrophilic monomers could lead to thermo- or pH-responsive materials. nih.govpolympart.ir |
| High-Performance Composites | The rigid and aromatic structure of the benzylphenyl group. | Enhancing the thermal and mechanical properties of epoxy resins for demanding applications. chemicalbook.com |
| Functional Surfaces | Modification of surfaces with polymers containing this compound. | The benzylphenyl group can be used to tune surface energy and create surfaces with specific functionalities. |
Q & A
Q. What are the recommended methods for synthesizing 4-Benzylphenyl glycidyl ether in laboratory settings?
While direct protocols for this compound are not explicitly documented, analogous glycidyl ether syntheses suggest two approaches:
Q. Epichlorohydrin Coupling
React 4-benzylphenol with epichlorohydrin under alkaline conditions (e.g., NaOH, 50–60°C) .
Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
Purify via vacuum distillation (expected bp: 150–180°C/0.5 mmHg) .
Q. Ring-Opening Polymerization Precursor
Start with benzyl glycidyl ether monomers (structurally similar to CAS 122-60-1) .
Initiate cationic polymerization using Lewis acids (e.g., BF₃·OEt₂) at −20°C .
Critical Parameters:
Q. What standard mutagenicity testing protocols are applied to this compound, and what are the typical outcomes?
The compound has been evaluated in bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains (TA100, TA1535) with/without metabolic activation (rat/hamster S9 fractions) .
Table 1: Ames Test Results
| Strain | Activation | Solvent | Result | Confidence |
|---|---|---|---|---|
| TA100 | Rat liver S9 | DMSO | Positive (++++) | High |
| TA1535 | None | DMSO | Weak Positive | Moderate |
| WP2 | Hamster liver S9 | - | Negative | Low |
Q. What safety precautions are necessary when handling this compound in laboratory environments?
Based on structural analogs (e.g., phenyl glycidyl ether, CAS 122-60-1), handle as a potential carcinogen (IARC Group 2B) :
Essential Precautions:
Q. How can researchers resolve discrepancies in mutagenicity data across bacterial strains and activation conditions?
Discrepancies (e.g., TA100 positive vs. WP2 negative ) arise from:
Q. Resolution Strategies :
Cross-Species S9 Testing : Compare human, rat, and hamster liver microsomes .
Dose-Response Modeling : Apply benchmark dose (BMD) software to quantify potency differences .
Mammalian Cell Assays : Confirm with MLA (mouse lymphoma assay) for chromosomal aberrations .
Q. What structural features of this compound contribute to its reactivity in epoxy resin formulations?
The benzyl group enhances thermal stability, while the epoxide ring enables cross-linking :
Q. Modification Strategies :
Q. What in silico approaches predict the carcinogenic potential of glycidyl ether derivatives like this compound?
QSAR Models :
Q. Validation :
Q. How do metabolic activation pathways differ between rodent and human liver S9 fractions, and what are the implications for genotoxicity extrapolation?
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
